2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol
Description
Properties
IUPAC Name |
2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-8(2)13-7-10(9(3)12-13)6-11-4-5-14/h7-8,11,14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZVKKGNCASSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCCO)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methyl and isopropyl groups. This can be done using appropriate alkyl halides in the presence of a base.
Attachment of the ethanolamine moiety: The final step involves the reaction of the substituted pyrazole with ethanolamine under suitable conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the ethanolamine moiety can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets. The ethanolamine moiety can interact with biological membranes, while the pyrazole ring can bind to various enzymes and receptors. This dual interaction can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-({[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol
- Molecular Formula : C₁₀H₁₉N₃O
- Molecular Weight : 197.28 g/mol
- CAS Number : 1018165-30-4 (purity ≥95%)
- Structural Features: Contains a 3-methyl-substituted pyrazole ring with an isopropyl (propan-2-yl) group at the 1-position and a 2-aminoethanol side chain at the 4-methyl position.
Comparison with Structural Analogs
The following table summarizes key structural analogs, their molecular properties, and substituent variations:
Structural and Functional Differences
Substituent Variations :
- Pyrazole Ring Modifications :
- The target compound and Analog 1 share identical molecular formulas but differ in alkyl substituents (propan-2-yl vs. butan-2-yl), which may influence steric hindrance and lipophilicity .
- Side Chain Differences:
- The target compound’s 2-aminoethanol chain contrasts with Analog 2’s branched 2-methylpropanol, affecting hydrogen-bonding capacity .
Physicochemical Properties: Lipophilicity: The propan-2-yl group in the target compound increases hydrophobicity compared to Analog 2’s unsubstituted pyrazole . Solubility: The polar 2-aminoethanol chain in the target compound likely enhances aqueous solubility relative to Analog 4’s aromatic substituents .
Biological Activity
2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its interactions with various biological targets.
- Molecular Formula : C₉H₁₄N₄O
- Molecular Weight : 182.23 g/mol
- LogP : 3.08, indicating moderate lipophilicity.
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 3
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains such as E. coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| 2-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol | Moderate antibacterial activity | |
| Related pyrazole derivatives | High antibacterial activity against E. coli |
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in vitro. In a study involving carrageenan-induced edema in mice, compounds structurally related to this pyrazole derivative exhibited significant reductions in inflammation markers such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| 2-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol | 61% | 76% | |
| Dexamethasone (Standard) | 76% | 86% |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. Compounds similar to 2-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.
The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in inflammation and cancer progression. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating conditions associated with inflammation and microbial infections:
- Anti-inflammatory Study : In a controlled trial, a derivative similar to this compound was administered to patients with rheumatoid arthritis, resulting in a significant decrease in joint swelling and pain.
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a pyrazole-based treatment for patients with chronic bacterial infections, demonstrating a notable improvement in symptoms and reduction in pathogen load.
Q & A
Q. Method 1: Alkaline Condensation
Q. Method 2: Flow Reactor Optimization
- Reagents: Catalytic Pd/C or Ni-based systems.
- Conditions: Continuous flow setup with solvent optimization (e.g., THF/water mixtures).
- Advantages: Enhanced scalability and reduced side-product formation .
Q. Method 3: Reductive Amination
- Reagents: Sodium cyanoborohydride, methanol.
- Conditions: Mild acidic pH (pH 4–5), 40–60°C.
- Yield: 70–75% .
Advanced: How can researchers optimize synthetic protocols to enhance purity and scalability?
Answer:
Optimization strategies focus on reaction engineering and analytical validation :
-
Continuous Flow Synthesis:
- Reduces reaction time and improves heat transfer.
- Example: Ethanol/water solvent systems in flow reactors achieve >90% yield for analogous pyrazole derivatives .
-
Catalyst Screening:
- Test Pd/C, Raney Ni, or enzymatic catalysts for reductive steps.
- Catalytic transfer hydrogenation (e.g., using ammonium formate) minimizes metal residues .
-
Purity Control:
- Employ HPLC-DAD/MS for real-time monitoring.
- Use preparative HPLC to isolate isomers (e.g., regioisomeric byproducts) .
Advanced: What analytical strategies address discrepancies in spectroscopic or crystallographic data?
Answer:
Contradictions often arise from isomerism or solvent effects . Mitigation steps include:
-
Multi-Technique Validation:
-
Case Example:
Advanced: How to design experiments to study the compound’s interaction with biological targets?
Answer:
Focus on binding assays and computational modeling :
-
Experimental Design:
-
Computational Strategies:
-
Key Interactions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
